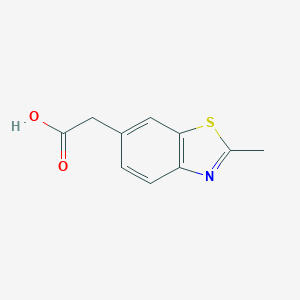![molecular formula C13H20BNO3 B027341 2-[(Diisopropylamino)carbonyl]phenylboronic acid CAS No. 103681-98-7](/img/structure/B27341.png)
2-[(Diisopropylamino)carbonyl]phenylboronic acid
説明
Synthesis Analysis
The synthesis of 2-[(Diisopropylamino)carbonyl]phenylboronic acid and related compounds often involves directed ortholithiation followed by boronation. Liu et al. (1995) demonstrated the synthesis of this compound through directed ortholithiation, followed by boronation, showcasing its potential as a boronate affinity chromatography ligand due to its unique molecular structure which includes an internal coordination bond between the boron atom and the carbonyl oxygen atom (Liu et al., 1995).
Molecular Structure Analysis
The molecular structure of 2-[(Diisopropylamino)carbonyl]phenylboronate, as revealed through single-crystal X-ray analyses, demonstrates an internal coordination bond between the boron atom and the carbonyl oxygen atom, rendering the boron atom environment to be tetrahedral. This structural feature is crucial for its reactivity and binding properties, making it an ideal model for studying boronate affinity chromatography (Liu et al., 1995).
Chemical Reactions and Properties
Phenylboronic acids, including 2-[(Diisopropylamino)carbonyl]phenylboronic acid, are known for their ability to form stable cyclic esters with diols. This reactivity is utilized in carbohydrate chemistry for the synthesis of specifically substituted or oxidized sugar derivatives. The cyclic ester formation is a key reaction that highlights the chemical reactivity and properties of phenylboronic acids in general (Ferrier, 1972).
科学的研究の応用
Catalysis in Organic Synthesis : These compounds are effective catalysts in organic synthesis. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid is highly effective in dehydrative amidation between carboxylic acids and amines, accelerating dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Medical and Pharmaceutical Applications : Phenylboronic acid derivatives are used in various medical and pharmaceutical applications, including self-regulated insulin delivery, tissue engineering, separation, and sensor systems (Chu Liang-yin, 2006).
Carbohydrate Chemistry : These compounds are valuable in the synthesis of specific sugar derivatives, chromatography solvents, and electrophoretic separations, and are used in the isolation of compounds from mixtures (Ferrier, 1972).
Protection Chemistry : They provide waste-free, facile solid-state protection of diamines, anthranilic acid, diols, and polyols without the need for further purifying workup (Kaupp, Naimi-Jamal, & Stepanenko, 2003).
Drug Delivery Systems and Biosensors : Phenylboronic acid-decorated polymeric nanomaterials are promising for advanced bio-applications, particularly in drug delivery systems and biosensors due to their unique interactions with sugars and sialic acids (Lan & Guo, 2019).
Blood Glucose Sensing : Boronic acid modified carbon dots (C-dots) show potential for efficient and sensitive blood glucose sensing (Shen & Xia, 2014).
Glucose-responsive Nanoparticles : Phenylboronic acid-based glucose-responsive nanoparticles are being researched for insulin delivery and other drug delivery applications (Ma & Shi, 2014).
特性
IUPAC Name |
[2-[di(propan-2-yl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14(17)18/h5-10,17-18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZAMQCEYYXNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)N(C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Diisopropylcarbamoyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



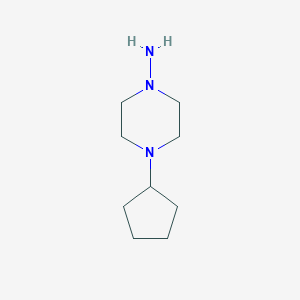
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)
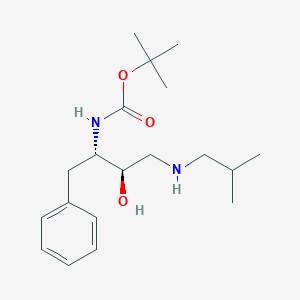
![3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)
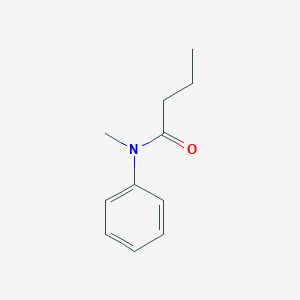
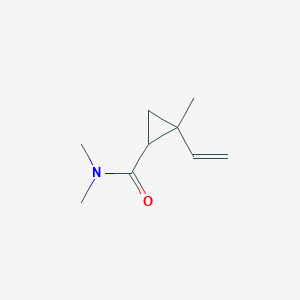

![Losartan 3-[(nitrooxy)methyl]benzoate](/img/structure/B27277.png)
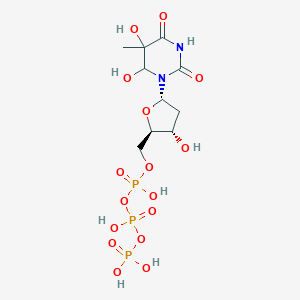
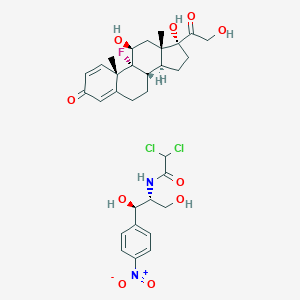
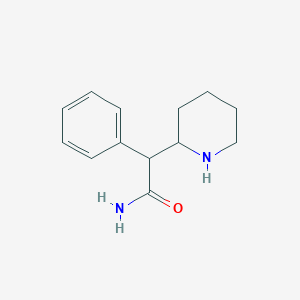
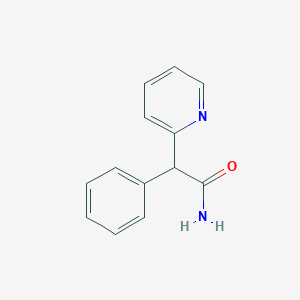
![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)
